molecular formula C13H12N2O4S B1606502 N-benzyl-2-nitrobenzenesulfonamide CAS No. 42060-32-2

N-benzyl-2-nitrobenzenesulfonamide

Cat. No. B1606502
CAS RN: 42060-32-2
M. Wt: 292.31 g/mol
InChI Key: FCYOCKBPAZXLKH-UHFFFAOYSA-N
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Description

“N-benzyl-2-nitrobenzenesulfonamide” is a chemical compound with the linear formula C13H12N2O4S . It has a molecular weight of 292.316 .


Molecular Structure Analysis

The molecular structure of “N-benzyl-2-nitrobenzenesulfonamide” is represented by the linear formula C13H12N2O4S . The InChI code for this compound is 1S/C13H12N2O4S/c16-15(17)12-8-4-5-9-13(12)20(18,19)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “N-benzyl-2-nitrobenzenesulfonamide” are not available, nitrobenzenesulfonamides are known to undergo intramolecular arylation, forming diverse nitrogenous heterocycles .


Physical And Chemical Properties Analysis

“N-benzyl-2-nitrobenzenesulfonamide” has a molecular weight of 292.316 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the resources .

Scientific Research Applications

Solid-Phase Synthesis Applications

N-benzyl-2-nitrobenzenesulfonamide has been utilized in solid-phase synthesis, serving as a key intermediate for various chemical transformations. This includes its use in polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, which have been applied in different chemical transformations including unusual rearrangements to yield diverse privileged scaffolds. Such applications highlight the versatility of N-benzyl-2-nitrobenzenesulfonamide in generating a wide range of chemical entities, thus expanding the chemical space for potential drug discovery and development projects (Fülöpová & Soural, 2015).

Advanced Intermediates for Synthesis

Research indicates that N-benzyl-2-nitrobenzenesulfonamides undergo base-mediated intramolecular arylation at the benzyl sp(3) carbon to yield benzhydrylamines. This process, requiring electron-withdrawing groups on the aromatic ring of the benzyl group, produces unsymmetrically substituted benzhydrylamines. These compounds are noted as advanced intermediates toward the synthesis of nitrogenous heterocycles, exemplified by the syntheses of indazole oxides and quinazolines (Kisseljova, Smyslová, & Krchňák, 2014).

Catalytic Applications

Another study describes the rhodium-catalyzed cyanation on the aryl C-H bond and subsequent denitrosation of N-nitrosoarylamines, using a removable nitroso as the directing group. In this process, N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) served as the "CN" source, facilitating the synthesis of 2-(alkylamino)benzonitriles. The versatility of substituents tolerated by this reaction underlines the potential of N-benzyl-2-nitrobenzenesulfonamide derivatives in catalytic applications for synthesizing valuable chemical compounds (Dong et al., 2015).

Biofilm Inhibition and Cytotoxicity

Additionally, derivatives of N-benzyl-2-nitrobenzenesulfonamide have been evaluated for their biofilm inhibitory action against Escherichia coli and Bacillus subtilis, as well as for their cytotoxicity. This research has identified specific derivatives exhibiting suitable inhibitory action against bacterial biofilms, alongside displaying mild cytotoxicity, thus highlighting potential applications in addressing bacterial infections and assessing safety profiles for therapeutic uses (Abbasi et al., 2020).

properties

IUPAC Name

N-benzyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-15(17)12-8-4-5-9-13(12)20(18,19)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYOCKBPAZXLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351835
Record name N-benzyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-nitrobenzenesulfonamide

CAS RN

42060-32-2
Record name 2-Nitro-N-(phenylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42060-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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